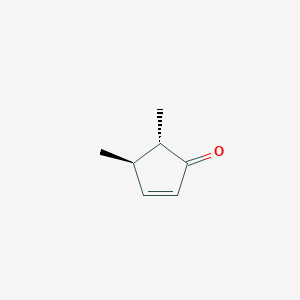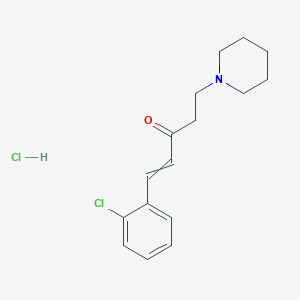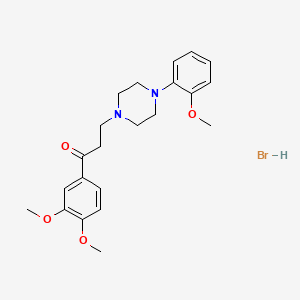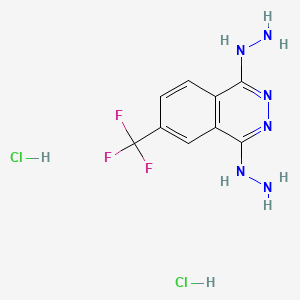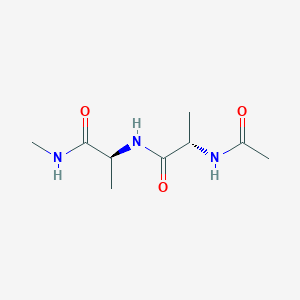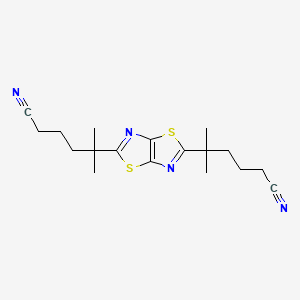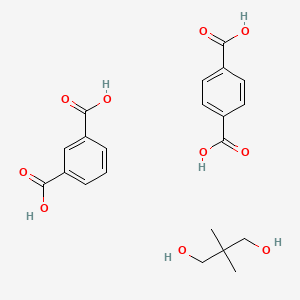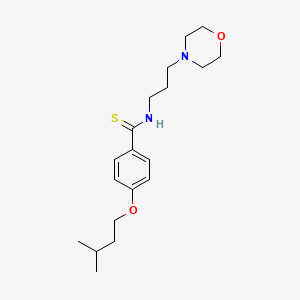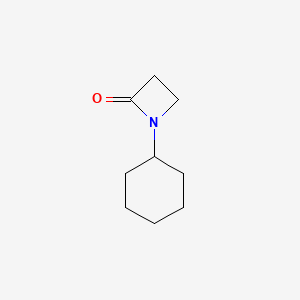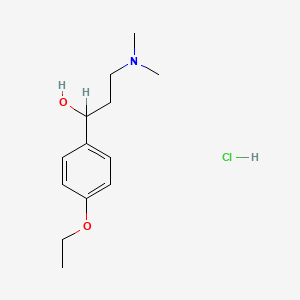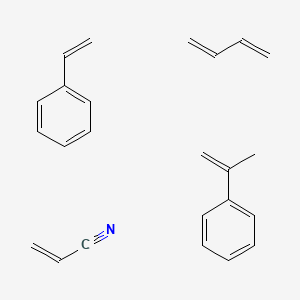
Buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene” is a combination of four distinct organic compounds: Buta-1,3-diene, prop-2-enenitrile, prop-1-en-2-ylbenzene, and styrene. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Buta-1,3-diene
Buta-1,3-diene is primarily produced through the steam cracking of hydrocarbons, such as naphtha or ethane. This process involves heating the hydrocarbons to high temperatures (around 800-900°C) in the presence of steam, resulting in the formation of buta-1,3-diene along with other by-products .
Prop-2-enenitrile
This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures (400-500°C) and pressures .
Prop-1-en-2-ylbenzene
This process involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .
Styrene
Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures (around 600-650°C) to produce styrene and hydrogen .
化学反应分析
Buta-1,3-diene
Buta-1,3-diene undergoes various types of reactions, including:
Polymerization: Buta-1,3-diene can polymerize to form polybutadiene, a synthetic rubber.
Diels-Alder Reaction: It reacts with dienophiles to form cyclohexene derivatives.
Hydrogenation: Buta-1,3-diene can be hydrogenated to form butenes.
Prop-2-enenitrile
Prop-2-enenitrile undergoes several reactions, such as:
Polymerization: It can polymerize to form polyacrylonitrile, used in the production of synthetic fibers.
Hydrolysis: It can be hydrolyzed to form acrylamide and acrylic acid.
Prop-1-en-2-ylbenzene
Prop-1-en-2-ylbenzene undergoes reactions like:
Polymerization: It can polymerize to form poly(α-methylstyrene).
Hydrogenation: It can be hydrogenated to form cumene.
Styrene
Styrene undergoes various reactions, including:
Polymerization: It can polymerize to form polystyrene, a widely used plastic.
Copolymerization: It can copolymerize with other monomers, such as butadiene, to form styrene-butadiene rubber.
科学研究应用
Buta-1,3-diene
Buta-1,3-diene is used in the production of synthetic rubber, such as polybutadiene and styrene-butadiene rubber, which are essential in the automotive industry for manufacturing tires .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, resins, and plastics. It is also used as a precursor for the synthesis of various chemicals, such as acrylamide and acrylic acid .
Prop-1-en-2-ylbenzene
Prop-1-en-2-ylbenzene is used as a monomer in the production of poly(α-methylstyrene) and as an intermediate in the synthesis of other chemicals .
Styrene
Styrene is used in the production of polystyrene, a versatile plastic used in various applications, including packaging, insulation, and disposable containers. It is also used in the production of styrene-butadiene rubber and other copolymers .
作用机制
The mechanism of action for each compound varies based on its chemical structure and reactivity. For example, buta-1,3-diene and styrene undergo polymerization through a free-radical mechanism, where the double bonds in the monomers react to form long polymer chains. Prop-2-enenitrile undergoes similar polymerization reactions, while prop-1-en-2-ylbenzene can undergo both polymerization and hydrogenation reactions .
相似化合物的比较
Buta-1,3-diene
Similar compounds include isoprene and chloroprene, which are also conjugated dienes used in the production of synthetic rubbers .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and ethacrylonitrile, which are also nitriles used in the production of synthetic fibers and resins .
Prop-1-en-2-ylbenzene
Similar compounds include styrene and vinyl toluene, which are also used as monomers in the production of polymers .
Styrene
Similar compounds include vinyl toluene and divinylbenzene, which are also used in the production of polymers and copolymers .
属性
CAS 编号 |
25120-20-1 |
|---|---|
分子式 |
C24H27N |
分子量 |
329.5 g/mol |
IUPAC 名称 |
buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene |
InChI |
InChI=1S/C9H10.C8H8.C4H6.C3H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3-4/h3-7H,1H2,2H3;2-7H,1H2;3-4H,1-2H2;2H,1H2 |
InChI 键 |
YXOPHCQVPCHOOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC=CC=C1.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
相关CAS编号 |
25120-20-1 106818-11-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

